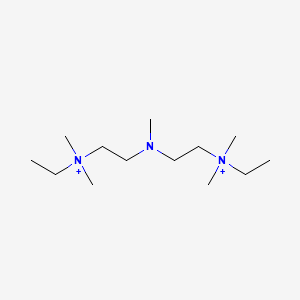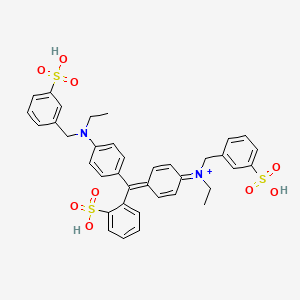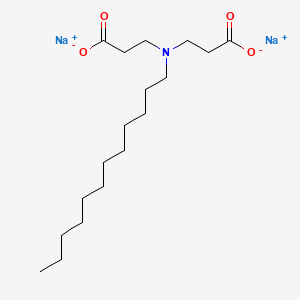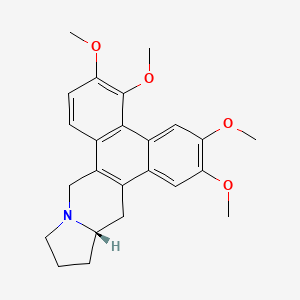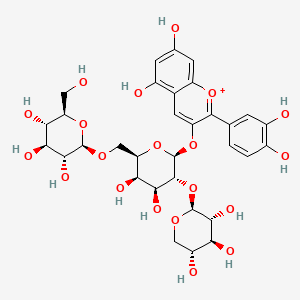
cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) is a trisaccharide derivative and a xylosylgalactoside. It derives from a cyanidin cation. It is a conjugate acid of a cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) betaine.
Applications De Recherche Scientifique
Plant Polyphenols and Natural Occurrence
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) has been identified in various plant species, including Begonia and Clivia flowers, as well as fruits like Prunus, Ribes, and Rubus. This compound typically co-occurs with related compounds like 3-sambubioside and 3-rutinoside, suggesting a complex natural biosynthesis process involving the transfer of rhamnose, xylose, and glucose to cyanidin or pelargonidin 3-glucoside in plants. This discovery highlights the diverse polyphenolic composition in plants and their potential applications in food and pharmaceutical industries (Harborne & Hall, 1964).
Potential Therapeutic Applications
Cyanidin 3-O-glucoside, a closely related compound, has demonstrated various health benefits, including neuroprotective, antioxidant, and antidiabetic effects. It inhibits enzymes like monoamine oxidase A, tyrosinase, and fatty acid amide hydrolase, which are involved in neurodegenerative and metabolic diseases. These findings suggest that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) might share similar therapeutic potentials, warranting further investigation (Cásedas et al., 2019).
Anti-inflammatory Properties
Studies have shown that cyanidin 3-glucoside exhibits significant anti-inflammatory properties in human intestinal cells, suggesting its potential in managing inflammatory bowel diseases. This indicates that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could have similar benefits in reducing inflammation-related conditions (Serra et al., 2012).
Impact on Energy Homeostasis and Antioxidant Activity
Cyanidin 3-O-galactoside, a variant of the compound, has been linked to improved health due to its antioxidant properties and effects on various physiological functions, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. These effects are attributed to its influence on energy homeostasis and signaling pathways like AMPK/autophagy, suggesting a wide range of applications in nutraceuticals and food additives (Liang et al., 2021).
Enzymatic Acylation for Enhanced Stability and Activity
Research on the enzymatic acylation of cyanidin-3-glucoside, a related compound, indicates that such modifications can improve its stability and antioxidant activity. This implies that similar modifications to cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could enhance its practical applications in food and pharmaceutical industries (Zhang et al., 2020).
Propriétés
Numéro CAS |
60029-67-6 |
|---|---|
Formule moléculaire |
C32H39O20+ |
Poids moléculaire |
743.6 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1/t16-,19-,20-,21+,22-,23+,24+,25+,26-,27-,29-,30-,31+,32-/m1/s1 |
Clé InChI |
RAHCBDLMLRVOBZ-KMLVFDMGSA-O |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






